molecular formula C21H19N3O2S B2440874 N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-79-3

N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2440874
CAS RN: 852134-79-3
M. Wt: 377.46
InChI Key: ZTYNXZAZDKHJBZ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of thiazoles can be influenced by the substituents at position-2 and -4. These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Activity

N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide has been explored for its potential antitumor effects. A study by Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives, including this compound, and evaluated their antitumor activity. Their research found that certain derivatives showed a significant ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Chemical Properties

The compound has been the subject of research focusing on its synthesis and chemical properties. For instance, the study by Mahran, Sidky, and Wamhoff (1983) investigated the photoreactions of related thiazole compounds. They explored the reaction mechanisms and identified the main products of the photolysis, contributing to the understanding of the chemical behavior of thiazole derivatives under certain conditions (Mahran, Sidky, & Wamhoff, 1983).

Potential for Antidiabetic Screening

Research by Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) involved the synthesis and evaluation of novel dihydropyrimidine derivatives, which included structures related to this compound. These compounds were tested for antidiabetic activity, showing the broader potential of this class of compounds in therapeutic applications beyond oncology (Lalpara et al., 2021).

Antibacterial and Antifungal Properties

In a study by Mhaske, Vadgaonkar, Jadhav, and Bobade (2011), thiazole derivatives, similar in structure to the compound , were synthesized and screened for their antimicrobial activities. This research indicated the potential of thiazole compounds in developing new antibacterial and antifungal agents (Mhaske et al., 2011).

Future Directions

Thiazoles continue to be an area of active research due to their wide range of biological activities. Future work may focus on the design and synthesis of new thiazole derivatives, as well as further exploration of their biological effects and mechanisms of action .

properties

IUPAC Name

N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-19(20(25)22-12-15-6-4-3-5-7-15)27-21-23-18(13-24(14)21)16-8-10-17(26-2)11-9-16/h3-11,13H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYNXZAZDKHJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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